![molecular formula C8H8BrN3 B2463699 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine CAS No. 1341034-59-0](/img/structure/B2463699.png)

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

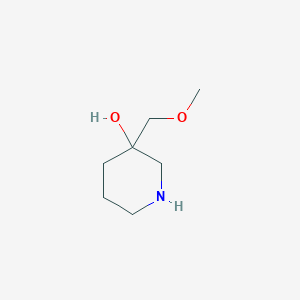

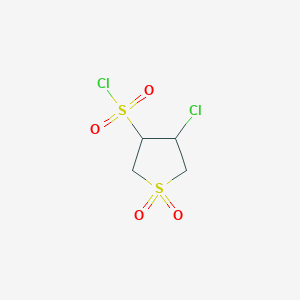

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C7H6BrN3 . It is a derivative of imidazo[1,2-a]pyrazine, which is a class of valuable heterocyclic scaffolds in organic synthesis and drug development .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine is not found in the retrieved papers.Molecular Structure Analysis

The molecular structure of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine can be represented by the SMILES stringBrC1=CN2C(C(C)=C1)=NC=C2 . The InChI code for this compound is 1S/C7H6BrN3/c1-5-3-11-4-6(8)9-2-7(11)10-5/h2-4H,1H3 .

Applications De Recherche Scientifique

Heterocyclic Chemistry and Phleomycin Amplification

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine is involved in the synthesis of heterocyclic compounds. A study by Barlin and Ireland (1984) explored its use in preparing 1H-imidazo[4,5-b]pyrazines, which demonstrated slight activity as amplifiers of the antibiotic phleomycin (Barlin & Ireland, 1984).

Pharmacological Applications

In pharmacological research, derivatives of this compound have been synthesized for their potential as bronchodilators. Bonnet et al. (1992) identified 6-Bromo-8-(methylamino)imidazo[1,2-alpha]-pyrazine-3-carbonitrile as a potent compound in this category, showing significant bronchodilatory effects without central nervous system stimulatory effects (Bonnet et al., 1992).

Cardiovascular and Respiratory Effects

Research by Sablayrolles et al. (1984) found that 5-bromoimidazo[1,2-alpha]pyrazine, a related compound, displayed positive chronotropic and inotropic properties in cardiac tissues and showed potential as a bronchodilator (Sablayrolles et al., 1984).

Anticancer Research

Kayagil and Demirayak (2011) synthesized 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine derivatives and evaluated their anticancer activities, highlighting the potential of this chemical structure in cancer treatment (Kayagil & Demirayak, 2011).

Solar Energy and Material Science

In the field of material science, particularly solar energy, derivatives of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine have been utilized. Zhou et al. (2010) synthesized thieno[3,4-b]pyrazine-based monomers for use in photovoltaic devices, demonstrating the versatility of this compound in developing renewable energy technologies (Zhou et al., 2010).

Apoptotic Effects in Cancer Research

The apoptotic effects of imidazo[1,2-a]pyrazine derivatives, including those similar to 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine, were studied by Zurbonsen et al. (1997). These compounds induced apoptosis in the human Dami cell line, indicating their potential use in cancer therapy (Zurbonsen et al., 1997).

Green Chemistry and Sustainable Practices

Rao et al. (2018) developed a catalyst-free synthesis method for imidazo[1,2-a]pyrazines, including derivatives of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine, underlining the importance of green chemistry in the sustainable development of pharmaceuticals and materials (Rao et al., 2018).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar imidazo[1,2-a]pyridine cores have been found to have a wide range of applications in medicinal chemistry . They are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Compounds with similar imidazo[1,2-a]pyridine cores have been known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Propriétés

IUPAC Name |

6-bromo-2,3-dimethylimidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-5-6(2)12-4-7(9)10-3-8(12)11-5/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKWGWBYZKBJLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(N=CC2=N1)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2463619.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-(morpholin-4-yl)benzamide](/img/structure/B2463620.png)

![1-Fluorosulfonyloxy-4-[2-(2-hydroxyethylamino)-2-oxoethyl]benzene](/img/structure/B2463622.png)

![2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2463631.png)

![1-[2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2463634.png)

![Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2463637.png)